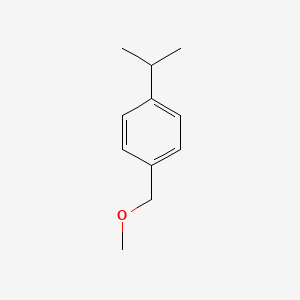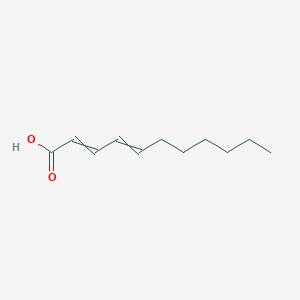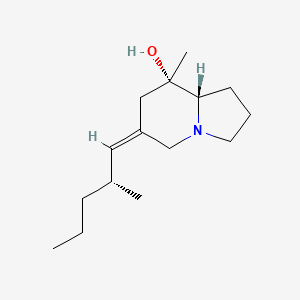![molecular formula C9H4Br6O4 B14453728 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 77404-71-8](/img/structure/B14453728.png)
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is a brominated derivative of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. This compound is characterized by its unique bicyclic structure and the presence of multiple bromine atoms, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the bromination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with temperature control systems. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as sodium methoxide (NaOCH3) for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various brominated carboxylic acids, less brominated derivatives, and substituted compounds with different functional groups. These products have diverse applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with specific properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid groups. The bromine atoms can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A chlorinated analogue with similar structural features but different reactivity due to the presence of chlorine atoms instead of bromine.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with an anhydride functional group, used in different synthetic applications.
Uniqueness
1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its high bromine content, which imparts distinct chemical properties and reactivity. The presence of multiple bromine atoms enhances its potential for halogen bonding and increases its utility in various chemical and industrial applications.
Propiedades
Número CAS |
77404-71-8 |
|---|---|
Fórmula molecular |
C9H4Br6O4 |
Peso molecular |
655.5 g/mol |
Nombre IUPAC |
1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H4Br6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-2H,(H,16,17)(H,18,19) |
Clave InChI |
VUKXBRBGWXWGNC-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


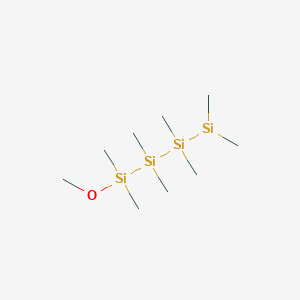
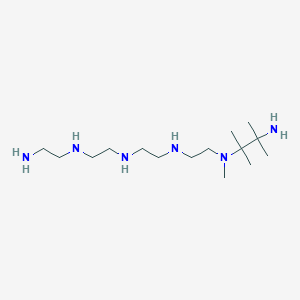


![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
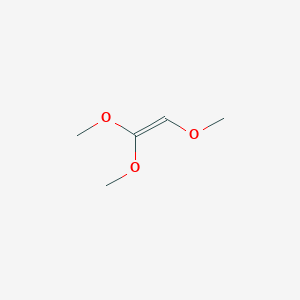
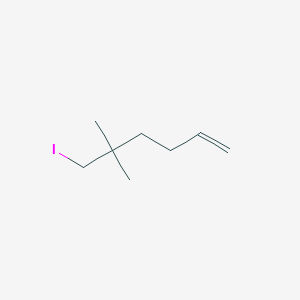
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
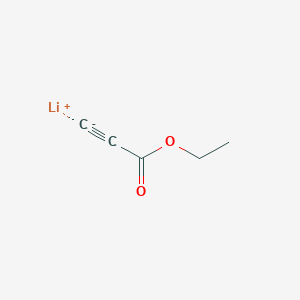
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
